molecular formula C8H5Cl3N2O B1423237 3,4,7-Trichloro-5-methoxy-1H-indazole CAS No. 1167056-07-6

3,4,7-Trichloro-5-methoxy-1H-indazole

Cat. No.: B1423237
CAS No.: 1167056-07-6
M. Wt: 251.5 g/mol
InChI Key: RWCWIFBBMLAPBF-UHFFFAOYSA-N
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Description

3,4,7-Trichloro-5-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The unique structure of this compound, characterized by the presence of three chlorine atoms and a methoxy group, makes it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,7-Trichloro-5-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4,7-trichloro-1H-indazole with methoxy-substituted reagents under acidic or basic conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4,7-Trichloro-5-methoxy-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

3,4,7-Trichloro-5-methoxy-1H-indazole has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 3,4-Dichloro-5-methoxy-1H-indazole
  • 3,4,7-Trichloro-1H-indazole
  • 5-Methoxy-1H-indazole

Comparison: 3,4,7-Trichloro-5-methoxy-1H-indazole is unique due to the presence of three chlorine atoms and a methoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for research and development .

Properties

IUPAC Name

3,4,7-trichloro-5-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N2O/c1-14-4-2-3(9)7-5(6(4)10)8(11)13-12-7/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCWIFBBMLAPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(NN=C2C(=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287253
Record name 3,4,7-Trichloro-5-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-07-6
Record name 3,4,7-Trichloro-5-methoxy-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,7-Trichloro-5-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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